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Compound of Interest

Compound Name: Segesterone

cat. No.: B1250651

An In-depth Technical Guide on the Pharmacological Profile of Segesterone Acetate

Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-
norprogesterone derivative that has been developed for use in hormonal contraception.[1][2]
Chemically, it is 16-methylene-17a-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many
other progestins, segesterone acetate is not orally active due to rapid first-pass hepatic
metabolism and is therefore formulated for parenteral administration, such as in vaginal rings,
subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-
approved one-year contraceptive vaginal ring, Annovera™, used in combination with ethinyl
estradiol.[1][5] This document provides a comprehensive technical overview of the
pharmacological profile of segesterone acetate, intended for researchers, scientists, and drug
development professionals.

Mechanism of Action

Segesterone acetate's primary mechanism of action is mediated through its high-affinity,
selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1]
[3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive
and other progestational effects.

Receptor Binding Profile

Segesterone acetate is distinguished by its high selectivity for the progesterone receptor. It
has a high affinity for the PR, estimated to be approximately 272% of the affinity of
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progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its
favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor
(AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic
activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of
testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does
not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It
has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of Segesterone Acetate and Comparators

Progesterone Androgen Glucocorticoid Estrogen
Compound

Receptor (PR) Receptor (AR) Receptor (GR) Receptor (ER)

High Agonist Some Affinity,
Segesterone o Very Low ) i o

Activity (EC50 = o Partial Agonist[3]  No Affinity[1][4]
Acetate Affinity[1][6]

50.3 nM)[8] [7]

Endogenous - . -
Progesterone ) Low Affinity Low Affinity No Affinity

Ligand
Levonorgestrel High Affinity Moderate Affinity  Low Affinity No Affinity
Medroxyprogeste . - - : - -

High Affinity Low Affinity High Affinity No Affinity
rone Acetate

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for
segesterone acetate across all receptors from a single study were not available in the
provided search results.

Signaling Pathways

The progestational effects of segesterone acetate are mediated through both genomic and
non-genomic signaling pathways upon binding to the progesterone receptor.

e Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of
the PR is to function as a ligand-dependent transcription factor.[9] Upon binding
segesterone acetate in the cytoplasm, the PR undergoes a conformational change,
dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside
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the nucleus, the receptor-ligand complex binds to specific DNA sequences known as
progesterone response elements (PRES) in the promoter regions of target genes, thereby
modulating their transcription.[10][11] This genomic pathway is responsible for the long-term
effects of progestins, including the regulation of endometrial development and suppression of
ovulation-related genes.[9][10]

Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are
independent of gene transcription.[4][12] These actions are often initiated by a subpopulation
of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid
activation of intracellular signaling cascades, such as the c-Src and mitogen-activated
protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a
motif that can interact with the SH3 domain of Src, mediating rapid activation of the
Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel
activity and can also cross-talk with the genomic pathway to modulate gene expression.[12]
[13]
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Caption: Progesterone Receptor signaling pathways activated by Segesterone Acetate.
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Pharmacodynamics

The primary pharmacodynamic effect of segesterone acetate is the suppression of ovulation.
[1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the
pituitary gland, which in turn prevents follicular development and rupture.[1][6] Dose-finding
studies have shown that ovulation is consistently inhibited when serum segesterone acetate
levels are maintained above 105 pmol/L.[11] When administered via a vaginal ring releasing
150 mcg/day, serum levels remain well above this threshold.[11]

In addition to its potent anti-ovulatory activity, segesterone acetate exhibits no significant
androgenic, anabolic, or estrogenic effects in clinical use.[1]

Pharmacokinetics

The pharmacokinetic profile of segesterone acetate is highly dependent on its route of
administration, as it is not orally bioavailable.

o Absorption: Following administration via a contraceptive vaginal ring, segesterone acetate is
absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to
3.5 hours.[14][15]

» Distribution: Segesterone acetate is highly bound to serum proteins (~95%), primarily
albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many
testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg.
[15]

e Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by
the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including
5a-dihydro and 17a-hydroxy-5a-dihydro metabolites, are not pharmacologically active.[1]

o Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%)
and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The
elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for
the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of Segesterone Acetate (Vaginal Ring Administration)
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Value (Mean = SD or

Parameter Source
Range)

Dosage 150 - 200 mcg/day [51[14]
Tmax (Time to Peak

) 2-3.5hours [14][15]
Concentration)
Cmax (Peak Plasma 918 pg/mL (for 200 mcg/day (141
Concentration) dose)
AUC(0-72h) (Area Under the 34,181 pg*day/mL (for 200 [14]
Curve) mcg/day dose)
Protein Binding ~95% (primarily to albumin) [1][15]
Volume of Distribution (Vd) 19.6 L/kg [15]
Elimination Half-life (t¥2) 4.5 £ 3.4 hours [15]
Primary Metabolism Route Hepatic (CYP3A4) [15]

Experimental Protocols

Protocol: Progesterone Receptor Competitive Binding
Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay
to determine the affinity of a test compound like segesterone acetate for the progesterone
receptor.

Objective: To determine the IC50 value of segesterone acetate for the human progesterone
receptor ligand-binding domain (PR-LBD).

Materials:
e Recombinant human PR-LBD
o Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)

o Segesterone acetate and reference compounds (e.g., unlabeled progesterone)
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Assay Buffer (e.g., 50 mM Tris, 500 mM KCI, 5 mM DTT, etc.)
DMSO for compound dilution
384-well black, low-volume assay plates

Fluorescence polarization plate reader

Methodology:

Compound Preparation: Prepare serial dilutions of segesterone acetate and control
compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final
desired concentration range (e.g., 1 pM to 100 uM). The final DMSO concentration in the
assay wells should not exceed 1%.[1]

Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent
tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]

Assay Plate Setup:

o Add 10 pL of the serially diluted test compounds, controls, or vehicle (assay buffer +
DMSO) to the wells of the 384-well plate.[1]

o Include control wells for "0% competition" (tracer and receptor only) and "100%
competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).

[3]

Reaction Initiation: Add 10 pL of the 2X PR-LBD/tracer premix to each well. The final volume
will be 20 pL.[1]

Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for
1-4 hours, protected from light.[1]

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a
plate reader with excitation and emission wavelengths appropriate for the tracer.[1]

Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the
data to a sigmoidal dose-response curve to calculate the IC50 value, which is the
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concentration of the competitor that displaces 50% of the bound tracer.
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Caption: Experimental workflow for a receptor competitive binding assay.
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Protocol: Phase 3 Contraceptive Efficacy and Safety
Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and
safety of a segesterone acetate-containing contraceptive, based on studies for the
Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the
segesterone acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.
Participant Population:
o Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]

o Exclusion criteria include contraindications to hormonal contraceptive use and, in later
stages of the trials, a Body Mass Index (BMI) > 29 kg/m 2.[5]

Methodology:

» Screening and Enrollment: Potential participants undergo screening, including medical
history, physical examination, and laboratory tests, to assess eligibility. Informed consent is
obtained.

e Treatment Phase:

o Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place
continuously for 21 days, followed by a 7-day ring-free interval.[5]

o This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).[2]

o Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse
events.[2]

o Efficacy Assessment:
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o The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index
(number of on-treatment pregnancies per 100 woman-years of use).[5][16]

o Safety Assessment:

o Safety is monitored through the collection of all adverse events (AEs) at scheduled study
visits and from participant diaries.[2]

o Serious adverse events (SAEs) are documented and reported according to regulatory
requirements.

o Vital signs, physical examinations, and clinical laboratory tests are performed at baseline
and specified follow-up visits.

o Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit
occurs after the completion of the treatment phase.

o Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence
and nature of all adverse events are summarized and analyzed.
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Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

Clinical Efficacy, Safety, and Drug Interactions
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Clinical Efficacy

The segesterone acetate/ethinyl estradiol vaginal system (Annovera™) has demonstrated
high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method
was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The
calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

Safety and Tolerability

The safety profile of segesterone acetate is comparable to that of other combined hormonal
contraceptives.[18]

Common Adverse Events: The most frequently reported adverse events (=5%) include
headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal
pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]

Serious Adverse Events: As with other combined hormonal contraceptives, there is an
increased risk of serious cardiovascular events, including venous thromboembolism (VTE),
stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with
a BMI >29 kg/m 2, leading to their exclusion from the latter part of the Phase 3 trials.[5]
Women over 35 who smoke should not use this product.[19]

Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse
reactions, with the most common reasons being irregular bleeding, headache, and vaginal
discharge/infections.[5]

Drug Interactions

The metabolism of segesterone acetate via CYP3A4 makes it susceptible to drug interactions.

CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine,
St. John's Wort, certain antiretrovirals) can increase the metabolism of segesterone acetate,
potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup
contraception is recommended.[15]

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole,
itraconazole) may increase the systemic exposure to segesterone acetate.
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» Other Interactions: Concomitant use with certain medications for hepatitis C (containing
ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with
medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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